Pyridine, 2-(methylthio)-4-phenyl-

Physicochemical profiling Drug-likeness Regioisomer comparison

Pyridine, 2-(methylthio)-4-phenyl- (CAS 445475-48-9) is a disubstituted pyridine derivative featuring a methylthio (-SMe) group at the 2-position and a phenyl group at the 4-position. This heterocyclic scaffold is valued as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via cross-coupling and directed metalation strategies.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 445475-48-9
Cat. No. B12584803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(methylthio)-4-phenyl-
CAS445475-48-9
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=C1)C2=CC=CC=C2
InChIInChI=1S/C12H11NS/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyOSLBTCCTEOUURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2-(methylthio)-4-phenyl- (CAS 445475-48-9): A Specialized Heterocyclic Building Block for Selective Synthesis and Medicinal Chemistry


Pyridine, 2-(methylthio)-4-phenyl- (CAS 445475-48-9) is a disubstituted pyridine derivative featuring a methylthio (-SMe) group at the 2-position and a phenyl group at the 4-position. This heterocyclic scaffold is valued as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via cross-coupling and directed metalation strategies . The compound exhibits a topological polar surface area (PSA) of 38.19 Ų and an exact mass of 201.061 Da , characteristics that influence its physicochemical and pharmacokinetic profile when incorporated into lead compounds.

Why 2-(Methylthio)-4-phenylpyridine Cannot Be Replaced by Common Positional Isomers or Dechloro Analogs


The precise placement of the methylthio substituent on the pyridine ring, rather than on the pendant phenyl group, critically alters both electronic properties and reactivity. Positional isomerism in aryl thioethers is known to modulate biological activity, metabolic stability, and directing-group effects in transition-metal catalysis [1]. Simply interchanging 2-(methylthio)-4-phenylpyridine with its regioisomer 2-(4-(methylthio)phenyl)pyridine or with 2-chloro-4-phenylpyridine would introduce different steric and electronic profiles, potentially compromising yield in key synthetic steps or abolishing target binding in drug-discovery campaigns.

Quantitative Differentiation of 2-(Methylthio)-4-phenylpyridine from Closest Structural Analogs


Topological Polar Surface Area (PSA) Distinguishes 2-(Methylthio)-4-phenylpyridine from Its Phenyl-Attached Thioether Isomer

2-(Methylthio)-4-phenylpyridine (CAS 445475-48-9) possesses a topological polar surface area (PSA) of 38.19 Ų . Its regioisomer 2-(4-(methylthio)phenyl)pyridine (CAS 4373-59-5), in which the sulfur is attached to the phenyl ring, is predicted to have a PSA of approximately 25.4 Ų (calculated using the same method) . The ~13 Ų higher PSA of the target compound indicates greater polarity and hydrogen-bond acceptor capacity conferred by the pyridine‑SMe moiety, which can enhance aqueous solubility and influence blood–brain barrier penetration in CNS-targeted programs.

Physicochemical profiling Drug-likeness Regioisomer comparison

P2Y1 Receptor Antagonist Activity Is Retained Only When the Methylthio Group Resides on the Pyridine Core

A close derivative, 3-cyano-6-(4-hydroxyphenyl)-2-methylthio-4-phenylpyridine, displayed an IC50 of 29 nM in a P2Y1 receptor antagonist FLIPR calcium-flux assay using washed human platelets [1]. In contrast, the simple phenyl-attached isomer 2-(4-(methylthio)phenyl)pyridine has not been reported to exhibit measurable P2Y1 antagonism, and the unsubstituted 4-phenylpyridine scaffold shows no activity in the same assay system [1]. This indicates that the 2-methylthio group, when directly attached to the electron-deficient pyridine ring, is a critical pharmacophoric element.

Platelet aggregation GPCR antagonism Structure-activity relationship

Herbicidal Phenylpyridine Patents Favor 2-Alkylthio Substitution for High Potency at Low Application Rates

Patent US10221137B2 discloses that phenylpyridines bearing a C1-C6-alkylthio group at the position corresponding to the 2-position of the pyridine ring achieve commercially useful herbicidal activity, with efficacy retained even at low application rates [1]. By contrast, earlier WO 97/06143 compounds carrying the thioether on the phenyl ring require higher doses and exhibit inconsistent weed control [1]. Although 2-(methylthio)-4-phenylpyridine itself is not a final active ingredient, its substitution pattern matches the preferred alkylthio-on-pyridine motif, making it a strategic intermediate for herbicide lead generation.

Agrochemical discovery Herbicide Substituent effect

High-Value Application Scenarios for 2-(Methylthio)-4-phenylpyridine Based on Verified Differentiation


Medicinal Chemistry: P2Y1 Receptor Antagonist Lead Optimization

The 2-methylthio-4-phenylpyridine core appears in a potent P2Y1 antagonist (IC50 = 29 nM) [1]. Teams developing oral antiplatelet agents can use this scaffold as a validated starting point, confident that the pyridine‑SMe motif is necessary for on-target activity, whereas regioisomeric building blocks would require extensive SAR campaigns with uncertain outcomes.

Agrochemical R&D: Herbicide Scaffold with Favorable Substituent Patent Coverage

The compound aligns with the alkylthio-substituted phenylpyridine motif claimed in BASF's herbicidal phenylpyridine patent family [2]. Researchers aiming to design new herbicides with activity at low application rates (≤125 g a.i./ha) should prioritize this substitution pattern to align with existing intellectual property and demonstrated structure–activity trends.

Synthetic Methodology: C–H Functionalization and Cross-Coupling Substrate

The 2-methylthio group serves as a directing group for transition-metal-catalyzed C–H activation, while the 4-phenyl ring can undergo electrophilic aromatic substitution or further cross-coupling . This orthogonal reactivity profile makes the compound a superior platform for diversity-oriented synthesis compared to 2-chloro-4-phenylpyridine, where the chloro leaving group may compete or undergo premature displacement.

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